molecular formula C14H16O B11897868 3-Methyl-2-(propan-2-yl)naphthalen-1-ol CAS No. 108695-47-2

3-Methyl-2-(propan-2-yl)naphthalen-1-ol

Cat. No.: B11897868
CAS No.: 108695-47-2
M. Wt: 200.28 g/mol
InChI Key: QABIMRNPYAESNG-UHFFFAOYSA-N
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Description

2-Isopropyl-3-methylnaphthalen-1-ol is an organic compound belonging to the naphthalene family It is characterized by the presence of an isopropyl group and a methyl group attached to the naphthalene ring, along with a hydroxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-3-methylnaphthalen-1-ol typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In industrial settings, the production of 2-isopropyl-3-methylnaphthalen-1-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-3-methylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens, nitro groups, or other substituents can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Isopropyl-3-methylnaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. It is used in drug discovery and development.

    Industry: Utilized in the production of fragrances, dyes, and polymers. It is also used as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-isopropyl-3-methylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    2-Isopropyl-1-methylnaphthalene: Similar structure but lacks the hydroxyl group, resulting in different chemical and biological properties.

    3-Isopropyl-2-methylnaphthalen-1-ol: Similar structure with the isopropyl and methyl groups in different positions, affecting its reactivity and applications.

    1-Isopropyl-2-methylnaphthalen-3-ol: Another isomer with different positioning of substituents, leading to unique properties.

Uniqueness: 2-Isopropyl-3-methylnaphthalen-1-ol is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. The presence of the hydroxyl group at the first position enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various applications.

Properties

CAS No.

108695-47-2

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

3-methyl-2-propan-2-ylnaphthalen-1-ol

InChI

InChI=1S/C14H16O/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)14(13)15/h4-9,15H,1-3H3

InChI Key

QABIMRNPYAESNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C(C)C)O

Origin of Product

United States

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